Miramistin
Overview
Description
Miramistin is a topical antiseptic with broad antimicrobial action, including activity against biofilms . It was developed within the framework of the Soviet Union Cold War Space Program . It is available for clinical use in several prior Soviet bloc countries . It is a colourless, transparent liquid that makes foam when shaken .
Synthesis Analysis
Miramistin was developed in the Soviet Union during the Cold War within the framework of the ‘Space Biotechnology Program’ . After screening potential candidates, one compound was selected and given a code of ‘BX-14’ . The synthesis of Miramistin is described in supplementary data .Molecular Structure Analysis
The molecular formula of Miramistin is C26H47ClN2O . The molecular weight is 457.140 .Chemical Reactions Analysis
Miramistin exhibits equal activity against isolates that are susceptible and resistant to other antifungal agents . It is also equally active against azole-resistant Candida and A. fumigatus isolates, non-fumigatus Aspergillus species, including intrinsically amphotericin B resistant A. terreus .Physical And Chemical Properties Analysis
Miramistin is a colourless, transparent liquid . It makes foam when shaken .Scientific Research Applications
Broad Antimicrobial Action and Clinical Uses
Miramistin, developed during the Soviet Union Cold War Space Program, exhibits a wide range of antimicrobial actions, including activity against biofilms. It's primarily utilized in several former Soviet bloc countries. Miramistin's broad-spectrum antimicrobial properties, including its effectiveness against drug-resistant fungi, make it a potential novel, low-toxicity antiseptic for various clinical applications, especially in the context of rising antimicrobial resistance. It demonstrates promising efficacy against fungi, bacteria, and viruses, suggesting its potential in treating superficial fungal infections and other infectious diseases (Osmanov et al., 2020).
Antibacterial Activity and Clinical Effectiveness
Miramistin has been clinically evaluated for its antibacterial efficacy. Its potent bactericidal activity against various pathogens, including drug-resistant strains, is well-documented. A systematic study found miramistin highly effective against bacterial pathogens like S. aureus and E. coli in both in vitro and in vivo tests. This research underscores the importance of relevant in vivo models for evaluating antiseptics' efficacy and provides systematic data on miramistin's antibacterial effectiveness (Agafonova et al., 2020).
Impact on Microbial Biofilms
Miramistin's influence on microbial biofilms is notable. It significantly inhibits the formation of biofilms and impacts the already formed biofilms of various microorganisms like S. pyogenes, S. aureus, E. coli, and Lactobacillus species. The effectiveness of Miramistin in inhibiting biofilm formation, particularly at lower doses, highlights its potential in managing infections where biofilms play a critical role (Danilova et al., 2017).
Applications in Veterinary Medicine
In veterinary medicine, miramistin has demonstrated effectiveness in various contexts. It has been used in treating salmonellosis in calves, showing significant immunomodulatory properties and improving both cellular and humoral immunity responses. Its application in veterinary practices, such as in salmonellosis etioprophylaxis, highlights its versatile antimicrobial and immunomodulatory potential (Skogoreva et al., 2020).
Future Directions
Considering emerging antimicrobial resistance, the significant potential of Miramistin justifies its re-evaluation for use in other geographical areas and conditions . It offers a novel, low toxicity antiseptic with many potential clinical uses that need better study which could address some of the negative impact of antimicrobial, antiseptic, and disinfectant resistance .
properties
IUPAC Name |
benzyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25;/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQZCIIDNVIQKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925509 | |
Record name | Myramistin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Miramistin | |
CAS RN |
15809-19-5 | |
Record name | Myramistin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15809-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Miramistin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015809195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Myramistin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyldimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIRAMISTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5J8F55LH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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